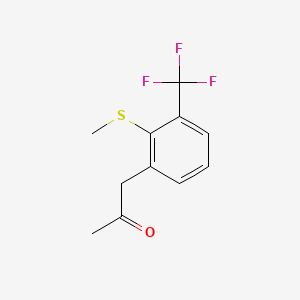

1-(2-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one

Description

Chemical Structure and Properties 1-(2-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with a methylthio (-SCH₃) group at position 2 and a trifluoromethyl (-CF₃) group at position 3. The electron-withdrawing -CF₃ group and electron-donating -SCH₃ group create a unique electronic environment, influencing reactivity and physicochemical properties such as lipophilicity (logP) and solubility .

For example, 1-(3-(trifluoromethyl)phenyl)propan-2-one (a positional isomer lacking the -SCH₃ group) is synthesized via hydrolysis of nitriles followed by acetylation . Adapting such methods with appropriate substituted precursors (e.g., 2-(methylthio)-3-(trifluoromethyl)phenylacetonitrile) could yield the target compound.

Properties

Molecular Formula |

C11H11F3OS |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

1-[2-methylsulfanyl-3-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H11F3OS/c1-7(15)6-8-4-3-5-9(10(8)16-2)11(12,13)14/h3-5H,6H2,1-2H3 |

InChI Key |

GTUYHRORGYDSMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)C(F)(F)F)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone under visible light irradiation . The reaction conditions often include the use of electron donor-acceptor (EDA) complexes and photoredox catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiolates or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-(2-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and methylthio groups can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-(Methylthio)-3-(trifluoromethyl)phenyl)propan-2-one and analogous compounds:

Key Analysis

Substituent Effects Electron-Withdrawing vs. Electron-Donating Groups: The -CF₃ group deactivates the aromatic ring, reducing electrophilic substitution reactivity, while the -SCH₃ group donates electrons via sulfur lone pairs, activating adjacent positions. This combination may direct regioselectivity in further reactions (e.g., nitration or halogenation) . Lipophilicity: The -CF₃ group increases logP compared to non-fluorinated analogs, enhancing membrane permeability. The -SCH₃ group contributes marginally to lipophilicity but may improve solubility in polar solvents .

Synthetic Applications

- Unlike 1-(3-(trifluoromethyl)phenyl)propan-2-one (used in fenfluramine synthesis), the target compound’s -SCH₃ group could serve as a leaving group or participate in nucleophilic substitutions, enabling diversification into thiol-containing derivatives .

Stability and Reactivity

- The -CF₃ group enhances thermal stability, whereas the -SCH₃ group is prone to oxidation, forming sulfoxides or sulfones. This necessitates careful handling under oxidative conditions .

Research Findings and Implications

- Pharmaceutical Potential: The combination of -CF₃ and -SCH₃ groups may confer metabolic stability (via -CF₃) and binding affinity (via sulfur interactions) in drug candidates, similar to fenfluramine intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.